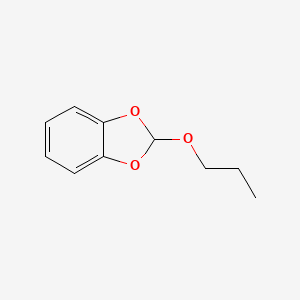![molecular formula C40H32O2P2 B14308109 {[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) CAS No. 111982-77-5](/img/structure/B14308109.png)
{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1,1’-Biphenyl]-2,2’-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) is a complex organophosphorus compound It is characterized by its biphenyl backbone, which is substituted with methylene bridges linking to phenylphosphine groups, and further substituted with phenylmethanone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1,1’-Biphenyl]-2,2’-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Methylene Bridges: The methylene bridges are introduced via a reaction with formaldehyde and a suitable base, such as sodium hydroxide.
Attachment of Phenylphosphine Groups: The phenylphosphine groups are attached through a nucleophilic substitution reaction using chlorodiphenylphosphine.
Addition of Phenylmethanone Groups: Finally, the phenylmethanone groups are added via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus centers, forming phosphine oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The phenyl groups attached to the phosphorus atoms can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学研究应用
Chemistry
In chemistry, {[1,1’-Biphenyl]-2,2’-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and hydroformylation.
Biology
In biological research, this compound can be used to study the interactions between organophosphorus compounds and biological molecules. Its structural complexity allows for the exploration of binding affinities and mechanisms of action in enzyme inhibition studies.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets could lead to the discovery of novel drugs with unique mechanisms of action.
Industry
In industry, {[1,1’-Biphenyl]-2,2’-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and undergo various chemical transformations.
作用机制
The mechanism by which {[1,1’-Biphenyl]-2,2’-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) exerts its effects involves its interaction with molecular targets through its phosphorus and carbonyl groups. These interactions can lead to the formation of stable complexes with metals or biological molecules, influencing various pathways and reactions. The biphenyl backbone provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler organophosphorus compound used widely in catalysis.
1,1’-Bis(diphenylphosphino)ferrocene: Another bidentate ligand with applications in coordination chemistry.
Bis(diphenylphosphino)methane: A related compound with a similar structure but lacking the biphenyl backbone.
Uniqueness
What sets {[1,1’-Biphenyl]-2,2’-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone) apart is its biphenyl backbone, which provides additional rigidity and potential for π-π interactions. This structural feature enhances its ability to form stable complexes and participate in a wider range of chemical reactions compared to simpler organophosphorus compounds.
属性
CAS 编号 |
111982-77-5 |
|---|---|
分子式 |
C40H32O2P2 |
分子量 |
606.6 g/mol |
IUPAC 名称 |
[[2-[2-[[benzoyl(phenyl)phosphanyl]methyl]phenyl]phenyl]methyl-phenylphosphanyl]-phenylmethanone |
InChI |
InChI=1S/C40H32O2P2/c41-39(31-17-5-1-6-18-31)43(35-23-9-3-10-24-35)29-33-21-13-15-27-37(33)38-28-16-14-22-34(38)30-44(36-25-11-4-12-26-36)40(42)32-19-7-2-8-20-32/h1-28H,29-30H2 |
InChI 键 |
FCCVRXGXJXIIIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
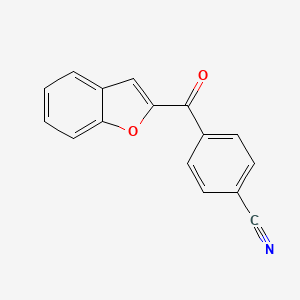
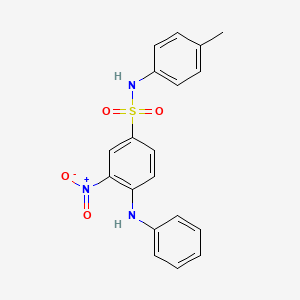
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
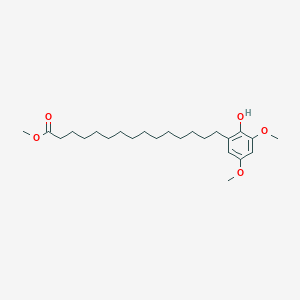
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
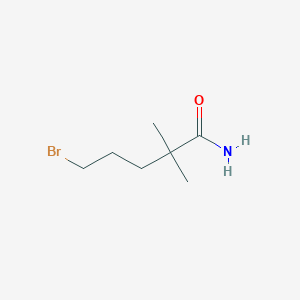


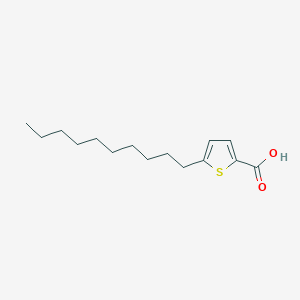
![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
